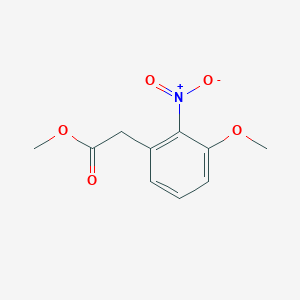![molecular formula C17H14BrN3 B2545206 9-Brom-6-propyl-6H-indolo[2,3-b]chinoxalin CAS No. 424813-73-0](/img/structure/B2545206.png)
9-Brom-6-propyl-6H-indolo[2,3-b]chinoxalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is a useful research compound. Its molecular formula is C17H14BrN3 and its molecular weight is 340.224. The purity is usually 95%.
BenchChem offers high-quality 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Der Wirkmechanismus dieser Verbindungen beinhaltet hauptsächlich die DNA-Interkalation. Die thermische Stabilität des interkalierten Komplexes (DNA und 6H-indolo[2,3-b]chinoxalin-Derivate) ist entscheidend für das Verständnis ihrer Antitumoraktivität .
- Forscher haben neuartige 9-Fluor-6H-indolo[2,3-b]chinoxalin-Derivate als potenzielle Antitumormittel synthetisiert. Diese Verbindungen weisen positive Ladungen an bestimmten Positionen auf, und ihre in-vitro-Antitumoraktivitäten wurden evaluiert .
- Polymere, die 6H-indolo[2,3-b]chinoxalin als wiederkehrende Einheit enthalten, zeigen eine verbesserte thermische Stabilität. Das Vorhandensein von voluminöseren polyaromatischen Kohlenwasserstoffsegmenten in der Verbindung trägt zu diesem Effekt bei .
Antitumor-Eigenschaften
Polymermaterialien
Wirkmechanismus
Target of Action
The primary target of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound predominantly interacts with DNA through a process known as intercalation .
Mode of Action
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, by intercalating between the nucleobases . This interaction disrupts vital processes for DNA replication .
Biochemical Pathways
The intercalation of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline into DNA disrupts the normal biochemical pathways of DNA replication . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis, which are common mechanisms of action for antiviral and antitumor agents .
Pharmacokinetics
The nature of the substituent and/or side chains on the compounds affects the stability of the drug-dna complex, which in turn affects the degree of pharmacological response .
Result of Action
The result of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of affected cells, contributing to its antiviral and antitumor effects .
Action Environment
The action of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy . .
Biochemische Analyse
Biochemical Properties
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline plays a significant role in biochemical reactions, particularly through its interactions with DNA and proteins. The planar structure of this compound facilitates its intercalation into DNA, which is crucial for its biological activities such as cytotoxicity and antiviral effects . Additionally, 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline has shown binding affinity to various proteins, influencing their function and stability .
Cellular Effects
The effects of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline on cells are profound. It has been observed to exhibit potent anticancer activity against various human tumor cell lines . This compound influences cell function by intercalating into DNA, thereby disrupting essential processes like DNA replication and transcription . Furthermore, it affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This interaction stabilizes the DNA structure, preventing the progression of replication forks and transcription complexes . Additionally, this compound can inhibit or activate specific enzymes, further influencing gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline have been studied over time. It exhibits high stability and retains its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity without notable toxicity . At higher doses, toxic and adverse effects have been observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects .
Metabolic Pathways
9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, impacting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline is influenced by targeting signals and post-translational modifications . It is primarily localized in the nucleus, where it exerts its effects on DNA and associated processes . This localization is crucial for its activity and function, as it allows the compound to directly interact with its molecular targets .
Eigenschaften
IUPAC Name |
9-bromo-6-propylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-8,10H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZRFYGHDWCJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976715 |
Source


|
| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-42-9 |
Source


|
| Record name | 9-Bromo-6-propyl-6H-indolo[2,3-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2545126.png)
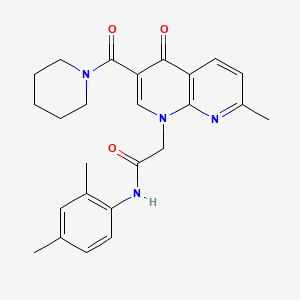
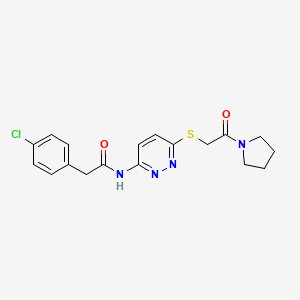

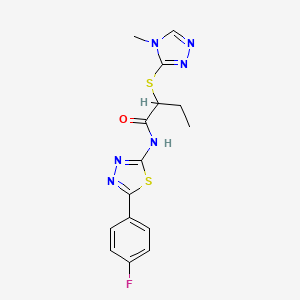
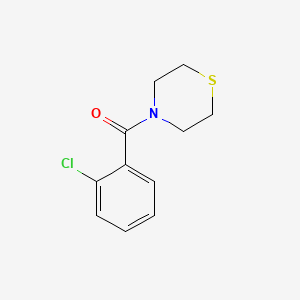
![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
![ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B2545137.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2545138.png)
![2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B2545139.png)
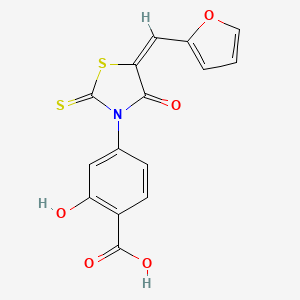
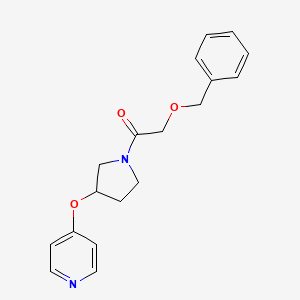
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
